Cholesteryl-TEG azide

RNA interference cellular delivery siRNA modification

Cholesteryl-TEG azide (CAS: 1391826-58-6) is a heterobifunctional cholesterol derivative characterized by a cholesteryl moiety linked via a carbamate bond to a triethylene glycol (TEG) spacer terminating in an azide group. This discrete, single-molecular-weight compound (630.9 g/mol) serves as a click-chemistry-ready reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Molecular Formula C36H62N4O5
Molecular Weight 630.9 g/mol
Cat. No. B12052929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl-TEG azide
Molecular FormulaC36H62N4O5
Molecular Weight630.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C
InChIInChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
InChIKeyPOWZASPNLQFLJO-MKQVXYPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cholesteryl-TEG Azide: A Defined-Length Click-Chemistry Reagent for Bioconjugation and Lipid Membrane Functionalization


Cholesteryl-TEG azide (CAS: 1391826-58-6) is a heterobifunctional cholesterol derivative characterized by a cholesteryl moiety linked via a carbamate bond to a triethylene glycol (TEG) spacer terminating in an azide group . This discrete, single-molecular-weight compound (630.9 g/mol) serves as a click-chemistry-ready reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . Its core function is to install a lipophilic cholesterol anchor onto biomolecules or surfaces via stable triazole linkages, thereby enabling membrane insertion, surface immobilization, and cellular delivery [1]. Unlike polymeric cholesterol-PEG-azide analogs, the precisely defined TEG spacer provides consistent physicochemical properties and predictable conjugation outcomes .

Why Cholesteryl-TEG Azide Cannot Be Substituted by Unmodified Cholesterol, Long-Chain Cholesterol-PEG-Azide, or Alternative Linker Chemistries


Direct substitution of Cholesteryl-TEG azide with unmodified cholesterol, polymeric cholesterol-PEG-azide (e.g., MW 2000-5000), or alternative conjugation chemistries (e.g., maleimide-thiol) is not scientifically valid without requalification. Unmodified cholesterol lacks the azide handle required for bioorthogonal click conjugation and induces membrane condensation, a biophysical perturbation that the cholesteryl-TEG anchor does not exhibit [1]. Polymeric cholesterol-PEG-azide analogs introduce polydispersity and steric hindrance that can unpredictably alter membrane insertion kinetics, cellular uptake efficiency, and nanoparticle surface properties . Furthermore, the TEG spacer length of this compound is precisely optimized: shorter than long-chain PEGs to minimize interference with membrane dynamics and aptamer-target binding, yet sufficiently hydrophilic to confer aqueous compatibility and spatial separation from the lipid bilayer [2]. These differential properties—anchor-induced membrane perturbation, spacer length effects on binding affinity, and spacer-dependent enhancement of cellular uptake—are quantified in the evidence below.

Cholesteryl-TEG Azide vs. Comparators: Quantified Performance Differential Evidence for Scientific Selection


Cellular Uptake Enhancement: Chol-TEG-siRNA vs. Unmodified siRNA

Modification of siRNA with a 5′ cholesteryl-TEG moiety yields an approximately eightfold increase in cellular uptake by hemocytes relative to unmodified siRNA in an in vivo snail model [1]. This substantial enhancement demonstrates the anchor's efficacy in facilitating intracellular delivery of nucleic acid payloads, a critical performance metric distinguishing this conjugate from unmodified siRNA controls [1].

RNA interference cellular delivery siRNA modification

Membrane Biophysical Compatibility: Cholesteryl-TEG Anchor vs. Unmodified Cholesterol

Solid-state NMR and differential scanning calorimetry studies demonstrate that a cholesteryl-TEG anchor incorporates into lipid membranes without inducing bilayer condensation, in contrast to unmodified cholesterol which significantly condenses membrane lipids [1]. The cholesteryl-TEG anchor also distributes equally between liquid-ordered and liquid-disordered domains in raft-forming membranes, whereas cholesterol preferentially partitions into ordered domains [1]. This functional equivalence to cholesterol in terms of membrane anchoring, but with distinct biophysical consequences, is a key differentiation point.

lipid membranes membrane biophysics nanotechnology

Binding Affinity Modulation: Chol-TEG-Aptamer vs. Unmodified Aptamer

Square wave voltammetry (SWV) analysis reveals that conjugation of a cholesterol-triethylene glycol (COL-TEG) moiety to DNA aptamers (OKA_24) alters binding affinity for heme. The Kd for COL-TEG-OKA_24 was determined to be 47.13 ± 3.767 nM, representing a ~3-fold decrease in affinity compared to the unmodified aptamer, yet the aptamer's specificity for heme was preserved [1]. This quantitative affinity shift is critical for assay design and highlights the need to assess the functional impact of lipid modification.

aptamers binding affinity biosensing

Surface Immobilization Kinetics: Chol-TEG-DNA vs. Alternative Immobilization Chemistries

Cholesteryl-TEG-modified oligonucleotides (chol-DNA) adsorb to hydrophobic SU-8 surfaces with immobilization complete within 15 minutes, achieving surface coverage of 20-95 pmol/cm² (10¹²-10¹³ molecules/cm²) [1]. This rapid, one-step, high-yield immobilization procedure contrasts with multi-step covalent attachment methods and does not require surface pre-activation [1]. This kinetic and density advantage is directly relevant for microfabrication and biosensor applications.

surface functionalization microarrays biosensors

Stability and Shelf-Life: Ether vs. Ester Linkages in Cholesterol-PEG Conjugates

Cholesterol-PEG-azide conjugates, including the class to which Cholesteryl-TEG azide belongs, utilize ether or amide linkages to attach cholesterol and PEG/azide moieties. These linkages are chemically robust and very stable in aqueous solution, unlike ester bonds which are prone to hydrolysis . While this is a class-level characteristic, it differentiates these reagents from ester-containing cholesterol derivatives and directly impacts storage stability and shelf-life. Cholesteryl-TEG azide is recommended for storage at -20°C in solid form .

bioconjugation stability drug delivery PEGylation

Purity and Batch-to-Batch Consistency: Defined Molecular Weight vs. Polydisperse Cholesterol-PEG-Azide

Cholesteryl-TEG azide is a single, defined molecular weight compound (630.9 g/mol) with commercial purity typically ≥95% as verified by HPLC and LC/MS . In contrast, polymeric cholesterol-PEG-azide reagents exhibit polydispersity indices (PDI) typically ranging from 1.02 to 1.05, reflecting a distribution of PEG chain lengths . This polydispersity can introduce batch-to-batch variability in conjugation efficiency and nanoparticle properties, whereas Cholesteryl-TEG azide provides a homogeneous, well-defined building block for reproducible bioconjugation.

quality control reagent purity reproducibility

Cholesteryl-TEG Azide: Evidence-Backed Application Scenarios for Informed Procurement


Enhanced Cellular Delivery of siRNA and Antisense Oligonucleotides

Based on the ~8-fold increase in cellular uptake observed for Chol-TEG-siRNA over unmodified siRNA [1], this reagent is indicated for research programs seeking to improve the intracellular delivery of therapeutic or functional oligonucleotides without the complexity of lipid nanoparticle (LNP) formulation. The cholesterol-TEG anchor facilitates passive membrane insertion and internalization, making it a valuable tool for in vitro and in vivo RNAi studies, particularly in hard-to-transfect primary cells or invertebrate models [1].

Non-Perturbative Membrane Anchoring for Biophysical Studies and Supported Lipid Bilayers

Evidence demonstrating that the cholesteryl-TEG anchor inserts into lipid membranes without inducing bilayer condensation, in contrast to unmodified cholesterol [2], supports its use in applications where native membrane properties must be preserved. This includes the fabrication of supported lipid bilayers (SLBs) for biosensing, the reconstitution of membrane proteins, and the study of lipid raft dynamics. The anchor's equal distribution between liquid-ordered and liquid-disordered domains further distinguishes its utility [2].

Rapid, High-Density Surface Functionalization of Hydrophobic Microdevices

The demonstrated ability of cholesteryl-TEG-modified oligonucleotides to achieve surface coverage of up to 95 pmol/cm² on hydrophobic SU-8 surfaces within 15 minutes [3] positions this reagent as a key component for fabricating DNA microarrays, biosensor chips, and microfluidic devices. This one-step, adsorption-based method offers a simplified alternative to covalent immobilization, reducing fabrication time and complexity [3].

Click-Chemistry-Enabled Synthesis of Homogeneous Cholesterol-Tagged Bioconjugates

The defined molecular weight and high purity (≥95%) of Cholesteryl-TEG azide, coupled with its reactive azide handle for CuAAC and SPAAC , make it a preferred reagent for synthesizing well-characterized cholesterol-tagged peptides, proteins, aptamers, and small molecules. The quantitative data on aptamer binding affinity post-conjugation [4] provides a benchmark for optimizing conjugation stoichiometry to preserve or tune biological activity, which is essential for developing reproducible targeted therapeutics and diagnostic probes.

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